3-Bromo-6,7-dichloroquinolin-4-amine
Description
Properties
CAS No. |
1211312-68-3 |
|---|---|
Molecular Formula |
C9H5BrCl2N2 |
Molecular Weight |
291.957 |
IUPAC Name |
3-bromo-6,7-dichloroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-3H,(H2,13,14) |
InChI Key |
NCCFUOABBNMCHQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2N)Br |
Synonyms |
4-Amino-3-bromo-6,7-dichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Bromo-6,7-dichloroquinolin-4-amine
- Synonyms: 4-Amino-3-bromo-6,7-dichloroquinoline
- CAS Number : 1211312-68-3
- Structure: A quinoline derivative with bromine at position 3, chlorine at positions 6 and 7, and an amine group at position 4.
Its stability under recommended storage conditions and 100% purity make it suitable for controlled experimental use.
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs in the Quinoline Family
Key Observations :
Functional Analogs: Chloroanilines and Boronate Esters
Evidence references chloroanilines (benzene derivatives) and a boronate ester, which differ in core structure but share halogenated amine motifs:
Comparative Analysis :
- Quinoline vs. Benzene: The planar, aromatic quinoline core may facilitate π-π stacking in biological systems, unlike simpler chloroanilines. This structural feature is critical in drug design (e.g., antimalarials).
- Functional Groups: The boronate ester in serves distinct synthetic purposes (e.g., cross-coupling reactions), contrasting with the amine-directed reactivity of the quinoline compound .
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